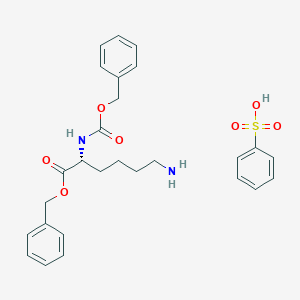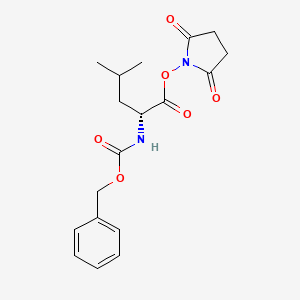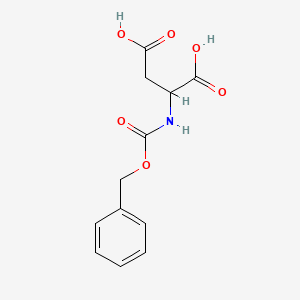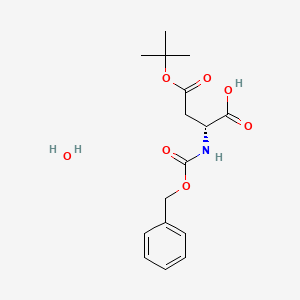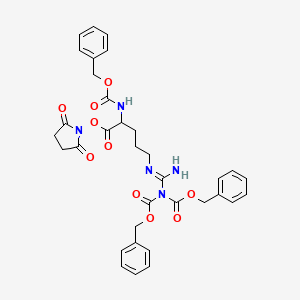
(S)-2-甲基氨基丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-Methyl 2-(methylamino)propanoate is an organic compound with the molecular formula C5H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
科学研究应用
(s)-Methyl 2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds such as monoamine oxidase inhibitors (maois) have been shown to target monoamine oxidase (mao) enzymes . These enzymes play a crucial role in the degradation of monoamines, which are neurotransmitters like dopamine, serotonin, and norepinephrine .
Mode of Action
MAOIs, for instance, inhibit the activity of MAO enzymes, leading to an increase in the levels of monoamines . This results in enhanced neurotransmission, which can have various effects depending on the specific neurotransmitter’s function .
Biochemical Pathways
Maois are known to influence the metabolic pathways of monoamines . By inhibiting MAO enzymes, these drugs prevent the breakdown of monoamines, thereby affecting the biochemical pathways these neurotransmitters are involved in .
Pharmacokinetics
Similar compounds like bmaa have been studied, and it was found that they can be rapidly eliminated by the body, with a half-life of approximately 1 day . The bioavailability of such compounds can be influenced by factors like the method of administration and the presence of certain physiological barriers like the blood-brain barrier .
Result of Action
The inhibition of mao enzymes by maois can lead to increased levels of monoamines in the synaptic cleft, enhancing neurotransmission . This can result in various physiological effects, depending on the specific neurotransmitter’s role.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-Methyl 2-(methylamino)propanoate. For instance, factors like pH can affect the stability and activity of the compound . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound, influencing its action and efficacy .
生化分析
Biochemical Properties
(s)-Methyl 2-(methylamino)propanoate plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in its metabolic processing . The interaction with these enzymes often leads to the formation of various metabolites, which can further participate in different biochemical pathways. Additionally, (s)-Methyl 2-(methylamino)propanoate may interact with proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of (s)-Methyl 2-(methylamino)propanoate on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that (s)-Methyl 2-(methylamino)propanoate can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis. Additionally, (s)-Methyl 2-(methylamino)propanoate may impact cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, (s)-Methyl 2-(methylamino)propanoate exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, (s)-Methyl 2-(methylamino)propanoate may inhibit the activity of certain enzymes, thereby affecting the overall metabolic pathway. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (s)-Methyl 2-(methylamino)propanoate in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the stability of (s)-Methyl 2-(methylamino)propanoate can vary depending on the experimental conditions . Over time, this compound may undergo degradation, leading to the formation of different metabolites. These metabolites can have distinct effects on cellular processes, which need to be considered in long-term studies. Additionally, the temporal effects of (s)-Methyl 2-(methylamino)propanoate on cellular function can provide insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (s)-Methyl 2-(methylamino)propanoate can vary significantly with different dosages in animal models. Studies have demonstrated that low doses of this compound may have beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, (s)-Methyl 2-(methylamino)propanoate can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
(s)-Methyl 2-(methylamino)propanoate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 monooxygenases . These enzymes catalyze the conversion of (s)-Methyl 2-(methylamino)propanoate into various metabolites, which can participate in different biochemical reactions. The metabolic pathways involving this compound can influence the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, the interactions with cofactors and other enzymes can further modulate the metabolic fate of (s)-Methyl 2-(methylamino)propanoate.
Transport and Distribution
The transport and distribution of (s)-Methyl 2-(methylamino)propanoate within cells and tissues are critical for its biological activity. This compound can be transported across cellular membranes through specific transporters or passive diffusion . Once inside the cell, (s)-Methyl 2-(methylamino)propanoate can interact with binding proteins, which can influence its localization and accumulation. The distribution of this compound within different tissues can also affect its overall biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of (s)-Methyl 2-(methylamino)propanoate is essential for understanding its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus . The targeting signals and post-translational modifications of (s)-Methyl 2-(methylamino)propanoate can direct it to these compartments, where it can exert its biochemical effects. The subcellular localization can also influence the interactions of (s)-Methyl 2-(methylamino)propanoate with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl 2-(methylamino)propanoate typically involves the esterification of (s)-2-(methylamino)propanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (s)-Methyl 2-(methylamino)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.
化学反应分析
Types of Reactions
(s)-Methyl 2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (s)-2-(methylamino)propanoic acid.
Reduction: Formation of (s)-2-(methylamino)propan-1-ol.
Substitution: Formation of various substituted esters or amides.
相似化合物的比较
Similar Compounds
- (s)-Ethyl 2-(methylamino)propanoate
- (s)-Butyl 2-(methylamino)propanoate
- (s)-2-(methylamino)propanoic acid
Uniqueness
(s)-Methyl 2-(methylamino)propanoate is unique due to its specific ester functional group and chiral center. This gives it distinct chemical properties and reactivity compared to similar compounds. Its methyl ester group makes it more lipophilic, which can influence its solubility and interaction with biological membranes.
属性
IUPAC Name |
methyl (2S)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIUHUKRJAOTLS-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612882.png)
